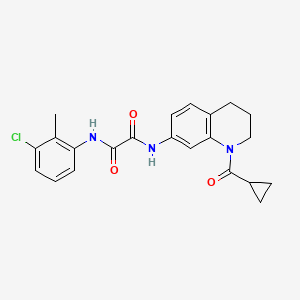

N'-(3-chloro-2-methylphenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Description

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-13-17(23)5-2-6-18(13)25-21(28)20(27)24-16-10-9-14-4-3-11-26(19(14)12-16)22(29)15-7-8-15/h2,5-6,9-10,12,15H,3-4,7-8,11H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTGGGOJEZXRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chloro-substituted phenyl ring

- Cyclopropanecarbonyl group

- Tetrahydroquinoline moiety

The IUPAC name for this compound is this compound. Its chemical formula is with a molecular weight of approximately 368.88 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act on various receptors influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study on related tetrahydroquinoline derivatives showed selective cytotoxicity against human tumor cell lines while sparing normal cells .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties:

- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammatory responses in vitro:

- Research Findings : Inflammation markers such as TNF-alpha and IL-6 were significantly reduced in treated cells .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study published in PubMed highlighted that derivatives similar to the target compound exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines .

- Antimicrobial Activity : Another investigation demonstrated that related compounds effectively inhibited the growth of Helicobacter pylori, suggesting a potential application in treating gastric infections .

Comparison with Similar Compounds

Structural Features and Physical Properties

The table below compares the target compound with five tetrahydroquinoline-based analogs (compounds 21–25 from ) and a closely related ethanediamide derivative ():

Key Observations :

- Substituent Impact on Melting Points: Bulkier or polar groups (e.g., diflunisal-derived amide in 22) correlate with higher melting points (>280°C), suggesting stronger intermolecular interactions.

- Ethanediamide vs. Sulfonamide : The ethanediamide linkage in the target compound and analog differs from sulfonamide-based 24–25 , which are associated with carbonic anhydrase inhibition. Ethanediamides may exhibit distinct binding modes due to their dual amide motifs .

Research Findings and Trends

Pharmacological and Industrial Prospects

- Drug Design: The tetrahydroquinoline scaffold is privileged in medicinal chemistry, with substituents dictating target selectivity. For instance, 21 and 22 show varying potency against carbonic anhydrase isoforms, suggesting the target compound could be optimized for isoform-specific inhibition .

- Pesticidal Activity : The cyclopropane moiety in cyprofuram () disrupts fungal cell membranes. The target compound’s analogous structure may confer similar mechanisms, warranting antifungal assays .

Q & A

Basic: What are the key synthetic steps and optimization strategies for this compound?

Answer:

The synthesis involves multi-step organic reactions, typically including:

- Step 1: Formation of the tetrahydroquinoline core via cyclization reactions, often using catalysts like polyphosphoric acid or transition metals .

- Step 2: Introduction of the cyclopropanecarbonyl group via nucleophilic acyl substitution, requiring anhydrous conditions and bases like triethylamine .

- Step 3: Coupling of the 3-chloro-2-methylphenyl moiety using amide bond formation (e.g., EDCI/HOBt activation) .

Optimization Strategies:

- Solvent Selection: Dichloromethane or DMF for solubility and reaction efficiency .

- Purification: HPLC or recrystallization to achieve >95% purity .

- Yield Improvement: Stepwise temperature control (0–25°C for sensitive steps) .

Basic: Which spectroscopic and chromatographic methods are critical for characterization?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR confirms regiochemistry of substituents (e.g., cyclopropane ring protons at δ 0.8–1.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~494.2) .

- HPLC: Monitors purity (>98%) using C18 columns and acetonitrile/water gradients .

Intermediate: How to design in vitro assays to evaluate its biological activity?

Answer:

- Target Selection: Prioritize enzymes/receptors linked to tetrahydroquinoline derivatives (e.g., kinase inhibitors, GPCRs) .

- Assay Types:

- Enzyme Inhibition: IC50 determination via fluorometric/colorimetric assays (e.g., ATPase activity) .

- Cellular Uptake: LC-MS quantification in cell lysates after 24-hour exposure .

- Controls: Include structurally similar analogs (e.g., non-chlorinated phenyl derivatives) to isolate substituent effects .

Intermediate: What computational tools predict its pharmacokinetic properties?

Answer:

- ADMET Prediction:

- SwissADME: Estimates logP (~3.2) and BBB permeability (likely CNS-penetrant) .

- Molinspiration: Predicts moderate solubility (LogS ≈ -4.5) due to lipophilic substituents .

- Molecular Docking (AutoDock Vina): Models interactions with kinase ATP-binding pockets (e.g., binding energy ≤ -8.0 kcal/mol suggests high affinity) .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Variable Substituents:

- Region A (Tetrahydroquinoline): Modify cyclopropanecarbonyl to acetyl or sulfonyl groups to test steric effects .

- Region B (Chlorophenyl): Replace Cl with F or methyl to assess halogen-dependent activity .

- Assay Parallelism: Test derivatives against the same biological targets (e.g., cancer cell lines HT-29 and MCF-7) for cross-comparison .

- Data Analysis: Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with IC50 values .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Source Identification:

- Batch Variability: Confirm purity via HPLC and elemental analysis .

- Assay Conditions: Standardize cell passage numbers and serum concentrations .

- Mechanistic Follow-Up:

- Off-Target Profiling: Use kinome-wide screening to identify unintended interactions .

- Metabolite Analysis: LC-MS/MS to detect degradation products in biological matrices .

Advanced: What strategies optimize stability under experimental conditions?

Answer:

- Thermal Stability:

- TGA/DSC: Identify decomposition points (>200°C suggests lab-safe handling) .

- Solution Stability:

- pH Studies: Store in neutral buffers (pH 6–8) to prevent hydrolysis of the amide bond .

- Light Sensitivity: Use amber vials to avoid photodegradation of the chlorophenyl group .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein melting shifts after compound treatment .

- Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by activity restoration with compound addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.